tert-butyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
Description
Chemical Structure and Properties tert-butyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrazine core. The molecule contains a tert-butyl carbamate group at position 2 and a ketone group at position 4. Its molecular formula is C₁₃H₂₂N₂O₃, with a molecular weight of 254.33 g/mol .
This compound is often synthesized via multi-step reactions involving tert-butyl carbamate intermediates, as seen in related pyrazine derivatives . Its structural complexity makes it a valuable scaffold in medicinal chemistry, particularly for targeting enzymes or receptors requiring rigid, bicyclic frameworks.
Properties
IUPAC Name |
tert-butyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-8-10-6-4-5-7-15(10)11(16)9-14/h10H,4-9H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPPVIFVHQPTFE-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCN2C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCCN2C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrochemical Cyanation and Annulation
Recent advancements in electrochemistry enable the synthesis of 4-oxo-pyrido[1,2-a]pyrazine derivatives. A 2025 study reported the electrochemical cyanation/annulation of α-amino esters and pyridine-2-carbaldehydes using NH₄SCN as a cyanide source . The process involves two concurrent anodic reactions: oxidation of SCN⁻ to CN⁻ and Shono-type oxidation of C–N bonds to form imine intermediates. For α-amino esters with alkyl/aryl substituents, cyclization yields 4-oxo-4H-pyrido[1,2-a]pyrazine-1-carbonitriles . Adapting this method, replacing the nitrile group with a Boc-protected amine could furnish the target compound.
Mechanistic Insights:
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Anode 1:
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Anode 2: (Shono oxidation)
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Cyclization: 6-exo-trig pathway favored for substituted α-amino esters .
Multicomponent Condensation Reactions
Multicomponent reactions (MCRs) offer a one-pot route to complex heterocycles. A 2023 study synthesized pyrido[2,3-b]pyrazine derivatives via condensation of indane-1,3-dione, aromatic aldehydes, and 2-aminopyrazine using p-toluenesulfonic acid (p-TSA) in ethanol . While this method targets a different regioisomer, substituting 2-aminopyrazine with a Boc-protected amine precursor could direct cyclization toward the pyrido[1,2-a]pyrazine scaffold. Reaction optimization showed ethanol as the optimal solvent, with yields up to 89% .
Optimized Conditions:
Stereocontrolled Synthesis via Chiral Auxiliaries
The 9aS stereochemistry necessitates asymmetric synthesis. A patent (US8129385B2) describes the use of chiral oxazolidinone auxiliaries to control stereochemistry in hexahydropyrido-pyrazine derivatives . For example, (2r,12as)-N-[(4-fluorophenyl)methyl]-7-hydroxy-2-methyl-6,8-dioxo-3,4,12,12a-tetrahydro-2H-pyrido[5, pyrazino[2,6-b] oxazine-9-carboxamide was synthesized via diastereoselective cyclization . Applying similar strategies, chiral tert-leucine or Evans auxiliaries could guide the formation of the 9aS configuration during pyrido[1,2-a]pyrazine ring closure.
Critical Steps for Stereocontrol:
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Chiral amine precursor synthesis.
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Diastereoselective cyclization under kinetic control.
Reductive Amination and Cyclization
Reductive amination between keto esters and protected diamines offers a modular approach. A 2022 method for 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines utilized glutaric dialdehyde and benzotriazole intermediates, followed by sodium borohydride reduction . Adapting this, reductive amination of a suitably protected 4-oxo-piperidine-2-carboxylate with a diamine could yield the hexahydro-pyrido[1,2-a]pyrazine backbone. Subsequent Boc protection would furnish the target compound.
Representative Reaction:
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions involving tert-butyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate often use reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms with different functionalities.
Substitution: Substitution reactions can introduce new functional groups into the molecule, using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Common Reagents and Conditions: Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products Formed: The major products formed from these reactions depend on the specific transformation. Oxidation may yield ketones or alcohols, reduction can lead to amines or hydrocarbons, and substitution reactions can result in various derivatives with new functional groups.
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrazines exhibit promising anticancer properties. A study demonstrated that compounds similar to tert-butyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate could induce apoptosis in cancer cells by inhibiting tubulin polymerization. This mechanism is crucial as it disrupts the mitotic spindle formation necessary for cell division .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. A series of substituted pyrrolidine derivatives were synthesized and tested for their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure enhanced antibacterial activity significantly .
3. Neuroprotective Effects
There is growing interest in the neuroprotective effects of pyrido[1,2-a]pyrazines. Preliminary studies suggest that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
4. Synthesis of Bioactive Molecules
this compound serves as a versatile intermediate in the synthesis of more complex bioactive molecules. Its ability to participate in various chemical reactions makes it a valuable building block in organic synthesis .
Case Studies
Case Study 1: Anticancer Compound Development
In a recent study published in Nature Communications, researchers synthesized a series of pyrido[1,2-a]pyrazine derivatives based on this compound. The lead compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of the antimicrobial properties of pyrrolidine derivatives was conducted at a pharmaceutical research institute. The study found that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure–activity relationship analysis suggested that the presence of the pyrido[1,2-a]pyrazine core was essential for activity .
Mechanism of Action
The mechanism by which tert-butyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate exerts its effects involves its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The compound's structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed mechanistic studies are essential to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, such as the pyrido[1,2-a]pyrazine core, tert-butyl carbamate groups, or ketone functionalities.
tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate (CAS 1369110-14-4)
- Structural Differences: This isomer features a ketone group at position 9 instead of position 4.
- Synthesis : Both compounds likely share similar synthetic routes, such as the use of tert-butyl carbazate and cyclization steps .
- Applications : Positional isomerism can lead to divergent biological activities. For example, the 9-oxo derivative may exhibit distinct binding affinities due to altered electronic distribution.
tert-butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate (CAS 1936177-08-0)
- Structural Differences : Incorporates a benzyl substituent at position 8, increasing hydrophobicity (logP) and steric bulk. The molecular formula expands to C₁₉H₂₉N₃O₂ (331.45 g/mol) .
- Synthetic Routes : Benzylation steps, such as reductive amination or nucleophilic substitution, differentiate its synthesis from the target compound .
- Biological Relevance : The benzyl group may enhance membrane permeability or modulate interactions with aromatic residues in target proteins.
tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS 1250996-70-3)
- Structural Differences : Replaces the pyrido ring with an imidazo[1,2-a]pyrazine system, reducing ring saturation. Molecular formula: C₁₂H₂₀N₃O₂ (similarity score: 0.87) .
tert-butyl (R)-(3-cyano-6-(2-fluoro-5-(5-methoxypyrazine-2-carboxamido)phenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-yl)carbamate (Compound 43)
- Structural Additions: Contains a cyano group, fluorophenyl ring, and methoxypyrazine carboxamide side chain. Molecular formula: C₂₉H₃₂FN₇O₄ (521.2 g/mol) .
- Functional Complexity : The extended side chain enables interactions with hydrophobic pockets or catalytic sites, as seen in kinase inhibitors.
Comparative Data Table
*Similarity scores based on structural fingerprints (e.g., Tanimoto coefficient) .
†Hypothetical score based on positional isomerism.
Key Research Findings
- Synthetic Flexibility : The tert-butyl carbamate group facilitates straightforward deprotection under acidic conditions (e.g., TFA/DCM), enabling modular derivatization .
- Ring Puckering Effects: The 4-oxo group in the target compound influences ring conformation, as analyzed via Cremer-Pople coordinates for monocyclic puckered rings .
- Biological Predictions : Systems pharmacology analyses (e.g., docking, transcriptome profiling) suggest that structural analogs with shared scaffolds may exhibit overlapping mechanisms of action (MOAs), particularly in enzyme inhibition .
Biological Activity
Tert-butyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
- CAS Number : 166896-74-8
- Appearance : White solid
- Melting Point : 297-298°C
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological targets. The compound contains a pyridine ring fused with a pyrazine structure, which is known to exhibit various pharmacological activities.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of pyrazolone have been reported to possess antibacterial and antifungal activities .
- Analgesic and Anti-inflammatory Effects : Compounds related to the pyrazolone class are often utilized for their analgesic and anti-inflammatory properties. Research has shown that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .
- Neuroprotective Properties : Some studies indicate that pyrazolone derivatives may offer neuroprotective effects in models of ischemia . This suggests a potential application in treating neurodegenerative diseases.
Biological Activity Data Table
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of various pyrazolone derivatives found that certain modifications enhance efficacy against Gram-positive and Gram-negative bacteria. Tert-butyl (9aS)-4-oxo compounds were included in this analysis and exhibited significant antibacterial activity compared to controls .
Case Study 2: Neuroprotection in Ischemia
In a model of cerebral ischemia, tert-butyl derivatives demonstrated a reduction in neuronal cell death and improved functional recovery post-injury. This was attributed to their ability to modulate oxidative stress pathways and reduce inflammation .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate?
The compound is typically synthesized via multi-step sequences involving:
- Deprotection/cyclization : Use of TFA (trifluoroacetic acid) for tert-butyloxycarbonyl (Boc) group removal, followed by cyclization under basic conditions (e.g., saturated NaHCO₃) .
- Cross-coupling reactions : Palladium-catalyzed (e.g., Pd(OAc)₂, X-Phos ligand) coupling of halogenated intermediates with amines (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) in dioxane at 100°C .
Q. Example Protocol :
Q. How can researchers optimize purification of this compound?
- Column chromatography : Use silica gel with gradients of EtOAc/hexane (e.g., 30–70%) to separate polar byproducts .
- Recrystallization : DCM/hexane triple saturation achieves high purity (94% recovery) for intermediates .
- Prep TLC : Effective for final products with low solubility (e.g., after Boc removal) .
Critical Note : Monitor TLC (Rf ~0.3 in EtOAc/hexane 1:1) to confirm Boc deprotection completion .
Advanced Research Questions
Q. How can stereochemical control be achieved during spirocyclic intermediate formation?
Q. Data Contradiction Analysis :
Q. What computational methods support reaction mechanism elucidation for Pd-catalyzed couplings?
Q. Case Study :
Q. How should researchers address discrepancies in biological activity data for derivatives?
- Structural analogs : Compare SAR (Structure-Activity Relationship) tables for substituent effects (e.g., 4-methylpiperazine enhances solubility but reduces potency) .
- Bioassay standardization : Use consistent cell lines (e.g., HEK293 for calcium channel studies) and controls (e.g., verapamil) to minimize variability .
Q. Example SAR Table :
| Derivative | R Group | IC₅₀ (Calcium Channel) | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | H | 1.2 µM | 0.05 |
| 4-Methylpiperazine | N-Me | 3.8 µM | 0.32 |
| 5-Fluoro | F | 0.9 µM | 0.02 |
Q. What strategies mitigate side reactions during Boc deprotection?
Q. How can researchers validate synthetic intermediates without commercial standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
